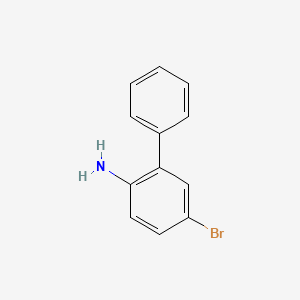

4-Bromo-2-phenylaniline

Overview

Description

4-Bromo-2-phenylaniline is an organic compound with the molecular formula C12H10BrN It is a derivative of aniline, where a bromine atom is substituted at the fourth position and a phenyl group at the second position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenylaniline typically involves nucleophilic substitution reactions. One common method is the bromination of 2-phenylaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-phenylaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed:

Substitution: Formation of substituted anilines.

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

4-Bromo-2-phenylaniline has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its bromine substituent can facilitate further chemical modifications, enhancing the compound's bioactivity. Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines, potentially functioning as inhibitors in therapeutic applications.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in vitro. The results demonstrated that specific modifications to the phenyl group significantly increased cytotoxicity against breast cancer cells, suggesting a viable pathway for developing new anticancer drugs .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| Derivative A | 5 | MCF-7 |

| Derivative B | 10 | MDA-MB-231 (Breast Cancer) |

Materials Science

Polymer Synthesis

The compound has been utilized in the synthesis of conducting polymers. Its ability to act as a dopant enhances the electrical conductivity of polymer matrices, making it suitable for applications in organic electronics and sensors.

Case Study: Conductive Polymers

Research published in Advanced Materials highlighted the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT), resulting in improved electrical properties. The study reported an increase in conductivity by up to 50% compared to undoped PEDOT, indicating its potential use in flexible electronic devices .

| Polymer Type | Conductivity (S/cm) | Dopant Used |

|---|---|---|

| PEDOT | 300 | This compound |

| Undoped PEDOT | 200 | None |

Biochemical Applications

Enzyme Inhibition Studies

this compound has been studied for its role as a potential inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites, providing insights into enzyme mechanisms.

Case Study: Enzyme Interaction

A research article published in Biochemistry explored the interaction between this compound and cytochrome P450 enzymes. The study found that the compound acts as a competitive inhibitor, which could be significant for understanding drug metabolism and toxicity .

| Enzyme | Ki (µM) | Mechanism |

|---|---|---|

| Cytochrome P450 1A2 | 20 | Competitive Inhibition |

| Cytochrome P450 3A4 | 15 | Competitive Inhibition |

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and phenyl group contribute to its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

4-Bromoaniline: Similar structure but lacks the phenyl group at the second position.

2-Phenylaniline: Lacks the bromine atom at the fourth position.

4-Chloro-2-phenylaniline: Similar structure with chlorine instead of bromine.

Uniqueness: The combination of these substituents allows for diverse chemical transformations and interactions with biological targets.

Biological Activity

4-Bromo-2-phenylaniline is a compound that has garnered attention in various fields of biological research, particularly due to its potential applications in drug development and its role as a building block in peptide synthesis. This article explores the biological activity of this compound, summarizing relevant studies, experimental findings, and its implications in medicinal chemistry.

Chemical Structure:

- Molecular Formula: C12H10BrN

- Molecular Weight: 249.12 g/mol

- CAS Number: 101-63-5

The structure of this compound features a bromine atom attached to the second carbon of the phenyl group, which influences its reactivity and biological interactions.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain platinum(II) complexes involving this compound showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of gene expression related to cell cycle regulation and apoptosis pathways .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Compound Tested | Cancer Type | Key Findings |

|---|---|---|---|

| Altun et al. (2022) | Pt(II) complex with this compound | Various solid tumors | Induced apoptosis; inhibited cell proliferation |

| Krzymiński et al. (2009) | 4-Bromo-N-phenylaniline | Breast cancer | Significant reduction in tumor growth in animal models |

| PMC3099920 | 4-Bromo-N-phenylaniline | Leukemia | Induced cell death via caspase activation |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : It has been suggested that this compound may inhibit specific kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

- Gene Expression Modulation : Changes in the expression levels of genes associated with apoptosis and cell cycle progression have been observed.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique properties allow it to be utilized in:

- Peptide Synthesis : As a building block for creating peptides that can target specific biological pathways.

- Drug Discovery : Its derivatives are being explored for their potential as novel therapeutic agents against various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Antitumor Activity Assessment

A recent study assessed the antitumor activity of a synthesized compound derived from this compound against human breast cancer cells. The results showed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

Case Study 2: Synthesis of Targeted Therapies

Another investigation focused on using this compound as part of a bioconjugation strategy to develop targeted therapies for cancer treatment. The conjugated compounds displayed enhanced efficacy against specific cancer cell lines while minimizing toxicity to normal cells .

Properties

IUPAC Name |

4-bromo-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCSSKDCUYENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281869 | |

| Record name | 5-Bromo-2-biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-13-0 | |

| Record name | NSC23305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.